(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

CAS No.:

Cat. No.: VC18385083

Molecular Formula: C13H14BrNO

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrNO |

|---|---|

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | [6-bromo-1-(cyclopropylmethyl)indol-4-yl]methanol |

| Standard InChI | InChI=1S/C13H14BrNO/c14-11-5-10(8-16)12-3-4-15(13(12)6-11)7-9-1-2-9/h3-6,9,16H,1-2,7-8H2 |

| Standard InChI Key | JMMIYFVVUNDMJW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CN2C=CC3=C(C=C(C=C32)Br)CO |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

IUPAC Name and Synonyms

-

IUPAC Name: (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

-

Synonyms:

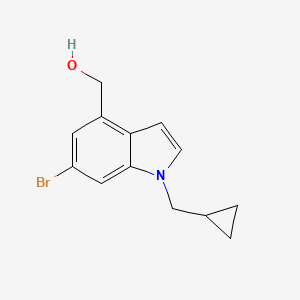

Structural Depiction

The compound features:

-

A bromine atom at the 6-position of the indole core.

-

A cyclopropylmethyl group () attached to the indole nitrogen (1-position).

-

A hydroxymethyl group () at the 4-position (Figure 1).

Figure 1: 2D Structure of (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol

(Representative structure derived from PubChem data .)

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via sequential functionalization of the indole scaffold:

-

Indole Core Formation: Friedel-Crafts acylation or cyclization reactions to construct the indole ring .

-

Bromination: Electrophilic bromination at the 6-position using or (N-bromosuccinimide) .

-

N-Alkylation: Introduction of the cyclopropylmethyl group via alkylation with cyclopropylmethyl bromide or similar reagents .

-

Hydroxymethylation: Oxidation of a methyl group or reduction of a carbonyl precursor (e.g., aldehyde) to install the hydroxymethyl moiety .

Key Intermediates

-

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid (CAS: 2279123-19-0): A precursor for hydroxymethylation via ester reduction .

-

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carbaldehyde: Intermediate for alcohol formation through catalytic hydrogenation .

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.45 g/cm³ (estimated) | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| LogP (XLogP3) | 2.5 |

Spectroscopic Data

-

NMR: Peaks for cyclopropylmethyl protons (~0.5–1.5 ppm), indole aromatic protons (6.5–8.0 ppm), and hydroxymethyl group (~4.5 ppm) .

-

NMR: Signals for brominated carbon (~115 ppm), cyclopropyl carbons (~8–12 ppm), and hydroxymethyl carbon (~60 ppm) .

Chemical Reactivity and Applications

Reactivity

-

Bromine Substituent: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

-

Hydroxymethyl Group: Can be oxidized to a carbonyl or esterified for prodrug design .

Pharmaceutical Intermediate

-

Used in synthesizing kinase inhibitors and antibacterial agents via structural derivatization .

-

Analogous indole derivatives exhibit anticancer activity (e.g., CDK1 inhibition) .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume